molecular formula C6H9ClO5S B2923236 Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate CAS No. 1955519-75-1

Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate

Cat. No.: B2923236
CAS No.: 1955519-75-1
M. Wt: 228.64
InChI Key: JXASJLNJRONGCJ-UHFFFAOYSA-N
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Description

Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate (CAS 1955519-75-1) is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a synthetically versatile oxetane ring, a motif gaining significant interest for its ability to improve the physicochemical properties of drug candidates . The oxetane moiety is a highly polar, low molecular weight motif known to serve as a bioisostere for gem-dimethyl groups, carbonyls, and other functional groups . Its incorporation into target molecules can lead to enhanced properties, including improved aqueous solubility, reduced lipophilicity, and increased metabolic stability , which are critical for optimizing lead compounds . The reactive chlorosulfonyl group attached to the oxetane ring enables facile nucleophilic substitution reactions, allowing researchers to efficiently introduce sulfonamide, sulfonate, or other sulfur-containing functionalities. This makes the reagent a critical intermediate for constructing complex molecules, particularly in the synthesis of novel 3,3-disubstituted oxetane derivatives , which are explored as robust and chemically stable scaffolds in drug design . As a specialized research chemical, this product is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(chlorosulfonylmethyl)oxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO5S/c1-11-5(8)6(2-12-3-6)4-13(7,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXASJLNJRONGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with chlorosulfonyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form sulfonic acid derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and acetone. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The oxetane ring can also participate in ring-opening reactions, which can further modulate the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS Number Key Applications/Properties References
This compound C₇H₉ClO₅S 240.66 Oxetane, methyl carboxylate, chlorosulfonyl Not explicitly listed Drug intermediates, polymer synthesis N/A
Methyl 3-(bromomethyl)oxetane-3-carboxylate C₆H₉BrO₃ 209.04 Oxetane, methyl carboxylate, bromomethyl 2396675-85-5 Suzuki coupling, alkylation reactions
Methyl oxetane-3-carboxylate C₅H₈O₃ 116.12 Oxetane, methyl carboxylate 1638760-80-1 Bioisostere for tert-butyl groups
Methyl 4-[(chlorosulfonyl)methyl]benzoate C₉H₉ClO₄S 248.68 Benzene, methyl carboxylate, chlorosulfonyl Not explicitly listed Sulfonamide drug precursors
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate C₇H₅Cl₂O₄S₂ 302.15 Thiophene, methyl carboxylate, chlorosulfonyl 59337-92-7 Anticancer agents, agrochemicals
Methyl 3-(aminomethyl)oxetane-3-carboxylate C₆H₁₁NO₃ 145.16 Oxetane, methyl carboxylate, aminomethyl 2940956-48-7 Peptide mimetics, prodrugs

Research Findings and Key Differences

Reactivity of Sulfonyl vs. Halogen Substituents :

  • The chlorosulfonyl group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides) and electrophilic aromatic substitution, whereas bromomethyl analogs (e.g., methyl 3-(bromomethyl)oxetane-3-carboxylate) are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxetane vs. Benzene/Thiophene Scaffolds :

  • Oxetane-based derivatives (e.g., methyl oxetane-3-carboxylate) exhibit improved solubility and reduced lipophilicity compared to benzene or thiophene analogs (e.g., methyl 4-[(chlorosulfonyl)methyl]benzoate), making them preferable in CNS drug design .

Functional Group Impact on Stability :

  • Chlorosulfonyl-substituted thiophenes (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) show higher hydrolytic stability under acidic conditions compared to oxetane derivatives due to aromatic ring stabilization .

Aminomethyl vs. Chlorosulfonyl Derivatives: Methyl 3-(aminomethyl)oxetane-3-carboxylate serves as a versatile intermediate for prodrug strategies, whereas the chlorosulfonyl variant is more reactive in covalent inhibitor design (e.g., targeting cysteine residues) .

Biological Activity

Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate (CAS No. 1955519-75-1) is a compound with significant potential in biochemical research and industrial applications. Its unique structure, including the oxetane ring and chlorosulfonyl group, contributes to its biological activity, particularly in enzyme inhibition and protein interactions.

Chemical Structure and Properties

  • Molecular Formula : C₆H₉ClO₅S
  • Molecular Weight : 228.65 g/mol
  • Functional Groups : Chlorosulfonyl, carboxylate, oxetane

The compound is synthesized through the reaction of oxetane derivatives with chlorosulfonyl reagents, often employing solvents like dichloromethane or chloroform under controlled conditions to ensure high yield and purity.

This compound exhibits its biological activity primarily through:

  • Covalent Bond Formation : The chlorosulfonyl group can react with nucleophilic sites on proteins, leading to the modulation of enzymatic activity. This interaction is crucial for its role as an inhibitor in biochemical assays.
  • Ring Opening Reactions : The oxetane ring can participate in chemical reactions that further influence the compound's biological effects.

Biological Applications

The compound has been explored for various biological applications:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by forming covalent bonds with active site residues, which can be critical in drug design and development.
  • Protein Interactions : Used in biochemical assays to study protein interactions, providing insights into cellular mechanisms and potential therapeutic targets.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzymatic activity at low micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Concentration (µM)Enzyme Activity (% Inhibition)
0.125
160
1085

Case Study 2: Protein Interaction Studies

In another study, the compound was utilized to probe protein-protein interactions within a cellular model. The findings revealed that treatment with this compound altered the interaction dynamics of key signaling proteins, indicating its utility in understanding complex cellular networks.

Comparative Analysis with Similar Compounds

This compound can be compared with other chlorosulfonyl-containing compounds:

Compound NameKey FeaturesBiological Activity
Methyl 3-(chlorosulfonyl)-4-methoxybenzoateContains a benzoate moietyModerate enzyme inhibition
Methyl 3-(chloromethyl)-4-methoxybenzoateContains a chloromethyl groupLower biological activity

The unique oxetane ring structure of this compound imparts distinct reactivity compared to these similar compounds, enhancing its potential for specific biological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis can involve cyclocondensation of methyl oxetane-3-carboxylate precursors (e.g., methyl oxetane-3-carboxylate, CAS 1638760-80-1 ) with chlorosulfonyl reagents. Chlorosulfonyl isocyanate (used in similar syntheses ) may serve as a sulfonylation agent. Optimize temperature (e.g., 0–5°C to minimize side reactions) and solvent polarity (e.g., dichloromethane) to enhance selectivity. Monitor progress via TLC or LC-MS.
  • Key Considerations : Impurities may arise from incomplete sulfonylation or hydrolysis of the chlorosulfonyl group; purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are critical for characterizing this compound, and what spectral data should researchers prioritize?

  • Methodology : Use 1H^1 \text{H}-/13C^{13} \text{C}-NMR to confirm oxetane ring integrity (e.g., characteristic δ 4.5–5.0 ppm for oxetane protons ) and chlorosulfonyl group incorporation (δ ~3.8 ppm for methyl ester). FT-IR can validate sulfonyl (S=O stretching ~1350–1160 cm1^{-1}) and ester (C=O ~1700 cm1^{-1}) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm).

Q. What safety protocols are essential when handling this compound, given its reactive groups?

  • Methodology : The chlorosulfonyl group is moisture-sensitive; store under inert gas (argon/nitrogen) at –20°C . Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the chlorosulfonyl group’s reactivity impact derivatization strategies for this compound in drug discovery?

  • Methodology : The chlorosulfonyl moiety enables nucleophilic substitution (e.g., with amines or alcohols) to generate sulfonamides or sulfonate esters. For example, react with primary amines (1.2 eq) in THF at room temperature, followed by quenching with aqueous HCl. Monitor by 1H^1 \text{H}-NMR for disappearance of the –SO2_2Cl proton signal.
  • Data Contradictions : Competing hydrolysis under humid conditions may reduce yields; use molecular sieves or anhydrous solvents .

Q. What stability challenges arise during long-term storage, and how can degradation products be identified?

  • Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) can reveal hydrolysis of the chlorosulfonyl group to sulfonic acid. Analyze degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) . Compare retention times with synthetic standards (e.g., methyl oxetane-3-carboxylate sulfonic acid).

Q. How can computational modeling predict the compound’s behavior in polymer or coordination chemistry applications?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can assess steric effects of the oxetane ring and sulfonyl group on polymerization reactivity. For coordination studies, evaluate Lewis acidity using Natural Bond Orbital (NBO) analysis for sulfonyl oxygen lone pairs .

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